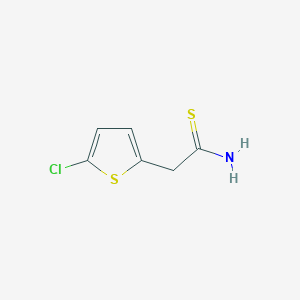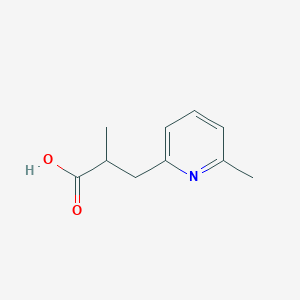
2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid, featuring a pyridine ring substituted with a methyl group at the 6-position and a propanoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and a suitable propanoic acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyridin-2-yl)propanoic acid: Similar structure but without the methyl group on the pyridine ring.
3-(6-Methylpyridin-2-yl)propanoic acid: Lacks the methyl group on the propanoic acid moiety.
2-Methyl-3-(pyridin-3-yl)propanoic acid: The pyridine ring is substituted at a different position.
Uniqueness
2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid is unique due to the specific positioning of the methyl groups on both the pyridine ring and the propanoic acid moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-3-(6-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)6-9-5-3-4-8(2)11-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
GULLVOLDSMKPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13588088.png)
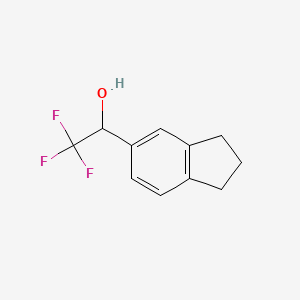
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
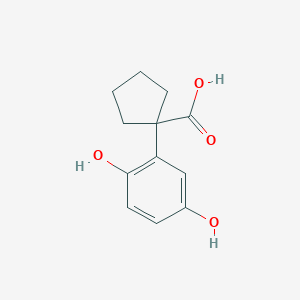
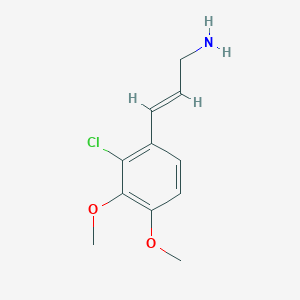

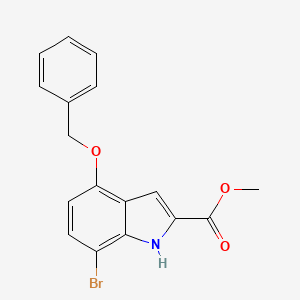
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)
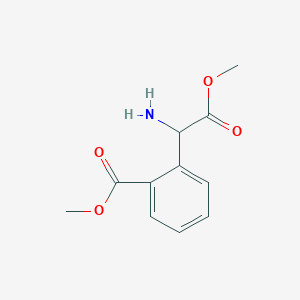
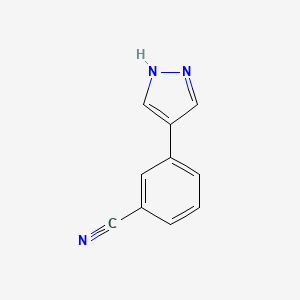

aminehydrochloride](/img/structure/B13588167.png)
